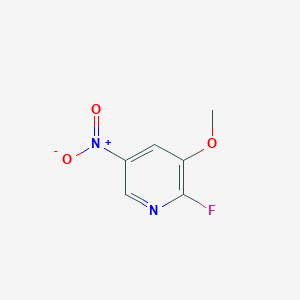

2-Fluoro-3-methoxy-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-3-methoxy-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-5-nitropyridine typically involves the fluorination of a suitable pyridine precursorFor instance, 3-bromo-2-nitropyridine can react with a fluoride source like Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C). These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxy-5-nitropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Bu4N+F− in DMF at room temperature.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of various substituted pyridines.

Reduction: Formation of 2-fluoro-3-methoxy-5-aminopyridine.

Oxidation: Formation of 2-fluoro-3-formyl-5-nitropyridine.

Scientific Research Applications

2-Fluoro-3-methoxy-5-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to its fluorine content.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-nitropyridine largely depends on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

- 2-Fluoro-5-nitropyridine

- 3-Fluoro-2-nitropyridine

- 5-Fluoro-3-methoxy-2-nitropyridine

Comparison: 2-Fluoro-3-methoxy-5-nitropyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of a methoxy group at the 3-position can enhance its lipophilicity compared to 2-fluoro-5-nitropyridine .

Biological Activity

2-Fluoro-3-methoxy-5-nitropyridine (CAS No. 2762817) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H5FN2O3

- Molecular Weight : 174.11 g/mol

- IUPAC Name : this compound

- Structure : The compound features a fluorine atom and a methoxy group at the 2 and 3 positions, respectively, along with a nitro group at the 5 position of the pyridine ring.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often starts with commercially available nitropyridines.

- Fluorination : Selective fluorination can be achieved using reagents such as Selectfluor under mild conditions.

- Methoxylation : The introduction of the methoxy group may involve methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

In cell viability assays, this compound has shown moderate cytotoxic effects on human cancer cell lines, including:

- HeLa Cells : IC50 values around 50 µM.

- MCF-7 Cells : IC50 values around 45 µM.

These results suggest potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

The biological activity of this compound is hypothesized to involve:

- Inhibition of DNA Synthesis : Similar to other nitro-containing compounds, it may interfere with bacterial DNA replication.

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in cancer cells leading to apoptosis.

- Enzyme Modulation : Potential inhibition of key metabolic enzymes involved in cancer cell proliferation.

Case Studies

- Antibacterial Activity Study :

- Anticancer Research :

Properties

IUPAC Name |

2-fluoro-3-methoxy-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPNIKOLYOJWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.